molecular formula C9H17NO4 B12312021 tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate

tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate

Cat. No.: B12312021
M. Wt: 203.24 g/mol
InChI Key: XEJRFJHZCMZFOQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methoxy group, and an oxopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxy-2-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and modulate signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research, as it can undergo a variety of chemical transformations and serve as a versatile intermediate .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-(3-methoxy-2-oxopropyl)carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h5-6H2,1-4H3,(H,10,12)

InChI Key

XEJRFJHZCMZFOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)COC

Origin of Product

United States

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